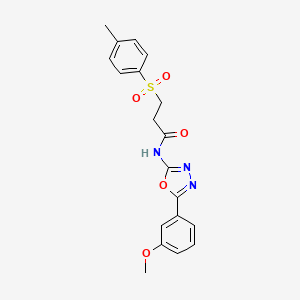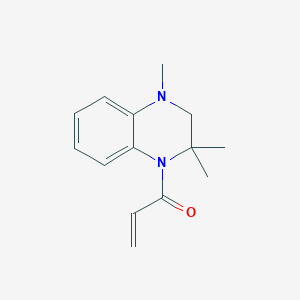
2-Phenyl-2-(piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-2-(piperazin-1-yl)acetic acid” is a chemical compound that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It is also a major metabolite of hydroxyzine .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C21H26ClN3O2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Piperazine Derivatives
2-Phenyl-2-(piperazin-1-yl)acetic acid and its derivatives have been a focal point in the synthesis of novel compounds with potential biological activities. Researchers have developed various piperazine derivatives by incorporating this structure into more complex molecules. For instance, the synthesis of novel piperazine derivatives has been explored, focusing on their antimicrobial activities. Such compounds have shown promising results against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmacological Evaluation
The pharmacological properties of piperazine derivatives, including those synthesized from this compound, have been extensively studied. These compounds have been evaluated for various biological activities, such as antidepressant and antianxiety properties. In one study, a series of derivatives exhibited significant activity, suggesting their utility in treating depressive and anxiety disorders (J. Kumar et al., 2017).
Inhibition of Soluble Epoxide Hydrolase
Piperazine derivatives have also been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibitors of sEH have been investigated for their therapeutic potential in various diseases, including cardiovascular diseases and inflammatory disorders. Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has provided insights into the design of potent sEH inhibitors (Thalji et al., 2013).
Acetylcholinesterase Inhibition for Alzheimer's Disease
The search for effective treatments for Alzheimer's disease (AD) has led to the investigation of piperazine derivatives as acetylcholinesterase inhibitors. These compounds could potentially improve cognitive function in AD patients by increasing acetylcholine levels in the brain. Studies have shown that certain thiazole-piperazine derivatives exhibit significant inhibitory activity against acetylcholinesterase, underscoring their potential in AD therapy (Yurttaş, Kaplancıklı, & Özkay, 2013).
Metabolic Studies
Understanding the metabolic pathways of pharmaceutical compounds is crucial for their development and safety assessment. Piperazine derivatives, including those based on this compound, have been the subject of metabolic studies to elucidate their biotransformation processes. These studies provide valuable information on the enzymes involved in their metabolism and the formation of metabolites, aiding in the optimization of their pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of “2-Phenyl-2-(piperazin-1-yl)acetic acid” could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could open up new possibilities for the treatment of various conditions.
Propiedades
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11(10-4-2-1-3-5-10)14-8-6-13-7-9-14/h1-5,11,13H,6-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGORWWYTHPSHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328269-46-1 |
Source


|
| Record name | 2-phenyl-2-(piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2663189.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)


![[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2663195.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2663196.png)




![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)



